Product packaging for Simendan(Cat. No.:CAS No. 131741-08-7)

Simendan

Cat. No.: B058184
CAS No.: 131741-08-7
M. Wt: 280.28 g/mol
InChI Key: WHXMKTBCFHIYNQ-UHFFFAOYSA-N
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Description

Simendan is a pioneering inodilator and cardioprotective agent recognized for its unique dual mechanism of action, making it a valuable tool in cardiovascular and pharmacological research. It functions primarily as a calcium sensitizer by binding to cardiac troponin C, which enhances myofilament responsiveness to calcium without increasing intracellular calcium concentrations. This action promotes positive inotropy (improved contractile force) while avoiding the pro-arrhythmic and energy-consuming drawbacks associated with conventional calcium-elevating agents. Concurrently, this compound acts as a potent and selective inhibitor of phosphodiesterase III (PDE3), leading to increased intracellular cyclic AMP (cAMP) levels. This results in vasodilation and provides additional inotropic and lusitropic (improved relaxation) effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N6O B058184 Simendan CAS No. 131741-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXMKTBCFHIYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861357
Record name Simendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131741-08-7
Record name Simendan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131741087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simendan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Simendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIMENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349552KRHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

L-Tartaric Acid-Mediated Resolution

The foundational method involves reacting racemic 6-(4-aminophenyl)-5-methylpyridazin-3(2H)-one with L-tartaric acid in 2-propanol. The diastereomeric salt of the (-)-enantiomer precipitates upon cooling, achieving ~85% ee after initial crystallization. Further purification via dioxane recrystallization elevates ee to 99.5% but introduces scalability challenges due to solvent toxicity.

Reaction Conditions:

  • Solvent: 2-propanol/water (3:1 v/v)

  • Molar Ratio (L-tartaric acid:pyridazinone): 1:2

  • Yield: 52% (after first crystallization), 89% post-recrystallization

Di-p-Anisoyl-L-Tartaric Acid (DPA-L-TA) Resolution

A 2012 patent demonstrated that replacing L-tartaric acid with DPA-L-TA in ethanol-water mixtures enhances stereoselectivity. The bulky p-anisoyl groups improve salt solubility differentials, enabling single-step resolutions with 95% ee.

Optimized Parameters:

  • Solvent: Ethanol/water (2:1 v/v)

  • Temperature: 65°C (dissolution), 15°C (crystallization)

  • Yield: 78% (without recrystallization)

Coupling Reactions to Form this compound

The resolved (-)-pyridazinone intermediate undergoes diazotization and coupling with malononitrile under acidic conditions. Critical parameters include:

Diazotization Conditions

  • Nitrosating Agent: Sodium nitrite (1.1 eq)

  • Acid: Hydrochloric acid (3.0 eq)

  • Temperature: 0–5°C (prevents decomposition)

Malononitrile Coupling

Malononitrile (1.05 eq) is added post-diazotization, with pH adjustment to 6.0 using sodium acetate to precipitate this compound.

Representative Data:

ParameterValueSource
Yield89–95%
Purity (HPLC)99.6–99.9%
Optical Purity (ee)99.5–99.9%

Industrial-Scale Process Improvements

Solvent System Optimization

Recent patents replace 2-propanol with ethanol-isopropanol blends, reducing toxicity and improving recyclability. For example, a 2022 method uses ethanol-water (4:1) with DPA-L-TA, achieving 82% yield and 99.7% ee in one crystallization step.

Acidic Purification of Crude this compound

Post-synthesis, crude this compound is treated with organic acids (e.g., acetic acid) to solubilize impurities. This step increases HPLC purity from 98.5% to 99.9% without chromatography.

Purification Protocol:

  • Dissolution: Crude this compound in acetic acid (10 vol) at 60°C.

  • Filtration: Remove insoluble impurities.

  • Precipitation: Add water (20 vol) and cool to 5°C.

  • Yield Recovery: 92% with 99.9% purity.

Comparative Analysis of Synthetic Routes

MethodResolution AgentSolventYield (%)ee (%)Scalability
TraditionalL-Tartaric Acid2-Propanol52–8999.5Moderate
DPA-L-TADi-p-Anisoyl-L-TAEthanol/water7895High
Improved (2022)DPA-L-TAEthanol/water8299.7High

Key Observations:

  • DPA-L-TA Methods: Higher yields and ee values due to enhanced chiral discrimination.

  • Solvent Toxicity: Ethanol-water systems are safer than 2-propanol or dioxane.

  • Purification: Acidic treatment replaces column chromatography, reducing costs.

Chemical Reactions Analysis

Types of Reactions

Simendan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Profile

Mechanism of Action:

  • Calcium Sensitization: Simendan increases the sensitivity of the cardiac myofilaments to calcium, improving contractility without significantly increasing myocardial oxygen demand.
  • Vasodilation: It opens ATP-sensitive potassium channels in vascular smooth muscle, leading to vasodilation and reduced preload and afterload on the heart.

Clinical Applications

This compound has been investigated for various clinical applications beyond its initial indication for heart failure. Below is a summary of its major applications:

Application Area Description Evidence & Studies
Acute Decompensated Heart Failure Approved for short-term treatment to stabilize patients with acutely decompensated chronic heart failure (CHF)Levothis compound has shown improved hemodynamics and reduced mortality in patients with acute CHF .
Cardiogenic Shock Used in managing cardiogenic shock to improve cardiac output and stabilize hemodynamicsStudies indicate that levothis compound can enhance survival rates and improve organ function in cardiogenic shock .
Takotsubo Cardiomyopathy Investigated for its efficacy in treating this transient condition characterized by acute heart failureCase reports suggest beneficial effects in improving cardiac function .
Pulmonary Hypertension Explored as a treatment option for pulmonary hypertension due to its vasodilatory effectsOngoing research is evaluating its role in reducing pulmonary arterial pressure .
Critical Care Settings Utilized in intensive care units for patients requiring hemodynamic supportClinical trials have demonstrated its safety and efficacy in critically ill patients .
Amyotrophic Lateral Sclerosis (ALS) Under evaluation for potential benefits in ALS managementAn oral formulation is currently being studied for its effects on muscle function and survival .

Case Studies

  • Acute Heart Failure Management:
    • A multicenter study involving 500 patients with acute decompensated heart failure showed that those treated with levothis compound had a significant reduction in hospital stay duration and improved NYHA classification scores compared to standard treatment .
  • Cardiogenic Shock:
    • A case series documented the use of levothis compound in 30 patients with cardiogenic shock secondary to myocardial infarction. Results indicated improved cardiac output and a reduction in the need for mechanical support devices .
  • Pulmonary Hypertension:
    • In a pilot study involving 20 patients with pulmonary hypertension, levothis compound administration led to a marked decrease in mean pulmonary arterial pressure and improved exercise tolerance .

Recent Research Findings

Recent systematic reviews have focused on the efficacy and safety of this compound across various conditions:

  • A systematic review published in 2024 assessed the use of levothis compound in septic patients, indicating potential advantages over placebo, such as improved hemodynamic stability and reduced mortality rates .
  • Another review highlighted the expanding clinical applications of levothis compound beyond heart failure, emphasizing its role in critical care settings and ongoing investigations into its use for other cardiovascular conditions .

Mechanism of Action

Simendan exerts its effects through a dual mechanism of action:

    Calcium Sensitization: this compound increases the sensitivity of cardiac myocytes to calcium by binding to cardiac troponin C.

    Potassium Channel Opening: this compound opens adenosine triphosphate-sensitive potassium channels in vascular smooth muscle cells, leading to vasodilation.

Comparison with Similar Compounds

Simendan vs. Milrinone (PDE Inhibitor)

Parameter This compound Milrinone
Primary Mechanism PDE inhibition + calcium sensitization PDE inhibition only
Effect on Skinned Fibers ↑ Tension at 3 × 10⁻⁶ M No effect up to 10⁻⁴ M
Diastolic Function No delay in relaxation Potential impairment due to cAMP elevation
Arrhythmia Risk Antiarrhythmic (↓ Ca²⁺ current) Proarrhythmic (↑ intracellular Ca²⁺)
Survival in Models 83% survival (vs. 17% in controls) Limited survival benefit in clinical trials

Key Findings :

  • This compound’s calcium sensitization provides superior inotropic support without compromising diastolic function, unlike milrinone, which relies solely on cAMP-mediated calcium influx .
  • In a porcine model of verapamil-induced myocardial depression, this compound significantly improved survival (120-minute median survival vs. 75 minutes in controls; p = 0.04) .

This compound vs. Dobutamine (β-Adrenergic Agonist)

Parameter This compound Dobutamine
Mechanism PDE inhibition + calcium sensitization β1-receptor agonism (↑ cAMP and Ca²⁺ influx)
Oxygen Demand Neutral or reduced Increased (due to ↑ heart rate and workload)
Arrhythmia Risk Low High
Tolerance No tachyphylaxis reported Tachyphylaxis common

Key Insight : this compound avoids the oxygen-wasting and arrhythmogenic effects associated with β-agonists like dobutamine, making it safer in ischemic conditions .

Research Findings and Data Tables

Table 1: Hemodynamic Effects in Verapamil-Induced Myocardial Depression (Porcine Model)

Parameter This compound Group Control Group p-value
Baseline Ca²⁺ (g/L) 73 (68–73) 65 (66–73) 0.04
Verapamil Dose (mg) 47 (46–50) 42 (38–46) NS
Survival Rate 5/6 (83%) 1/6 (17%) 0.04
Median Survival Time (min) 120 75 0.04

Table 2: In Vitro Effects on Cardiac Tension

Compound Concentration Tension Increase Effect on Skinned Fibers
This compound 3 × 10⁻⁶ M 100% ↑ Tension (troponin binding)
Milrinone 10⁻⁴ M 0% No effect

Biological Activity

Simendan, a calcium-sensitizing compound, is primarily known through its active enantiomer, levothis compound. This compound has garnered attention for its unique pharmacological properties and therapeutic applications, particularly in the management of acute heart failure. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles.

This compound operates through two primary mechanisms:

  • Calcium Sensitization : this compound enhances the sensitivity of cardiac myofilaments to calcium ions by binding to cardiac troponin C. This mechanism increases myocardial contractility without raising intracellular calcium levels, thus reducing the risk of calcium overload and associated toxicity .
  • Vasodilation : The compound also opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to vasodilation. This effect reduces both preload and afterload on the heart, improving cardiac output while minimizing myocardial oxygen demand .

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile that supports its clinical use:

  • Absorption and Distribution : Following intravenous administration, this compound displays rapid absorption and a small volume of distribution (mean Vd: 8.5 to 14.1 L). The drug's elimination half-life ranges from approximately 0.83 to 1.77 hours .
  • Enantiomeric Profile : this compound consists of two enantiomers—levothis compound (the active form) and dextrothis compound. Studies indicate minor pharmacokinetic differences between these enantiomers, with levothis compound being primarily responsible for therapeutic effects .
  • Clinical Implications : The linear correlation between plasma concentration and hemodynamic effects allows for precise dose adjustments during treatment, making it suitable for acute settings like cardiogenic shock or severe heart failure .

Clinical Efficacy

This compound has been evaluated in various clinical studies demonstrating its effectiveness in treating heart failure:

  • Case Study Overview : A retrospective analysis involving patients with cardiac amyloidosis showed that levothis compound significantly improved urinary output and reduced body weight during hospitalization, indicating enhanced fluid management in heart failure patients .
  • Efficacy in Different Populations : In patients with advanced heart failure or those undergoing cardiac surgery, this compound has been shown to improve hemodynamic parameters such as ejection fraction and cardiac output. Its use has expanded beyond heart failure to include conditions like pulmonary hypertension and right ventricular failure .

Safety Profile

The safety of this compound has been well-documented across multiple studies:

  • Adverse Effects : Generally well-tolerated, the most common side effects include hypotension and transient vasovagal reactions. Serious adverse events are rare but can occur in sensitive populations .
  • Long-term Safety : Long-term studies have indicated that levothis compound does not adversely affect renal function or electrolyte balance, making it a viable option for prolonged use in chronic heart failure management .

Summary of Research Findings

Study/SourceFindings
Demonstrated linear correlation between plasma concentration and ejection fraction; favorable hemodynamic actions.
Showed significant improvements in urinary output and body weight in cardiac amyloidosis patients treated with levothis compound.
Highlighted multidirectional mechanisms including increased calcium sensitivity without raising calcium levels; effective in reducing myocardial oxygen consumption.

Q & A

Q. How should researchers address publication bias in this compound’s negative or inconclusive results?

  • Methodological Answer: Submit findings to registries like ClinicalTrials.gov or preclinical repositories (e.g., Zenodo). Advocate for journal policies prioritizing methodological rigor over novelty. Use funnel plots to detect asymmetry in meta-analyses .

Key Methodological Principles

  • Contradiction Analysis : Use triangulation (e.g., biochemical, functional, and imaging data) to resolve inconsistencies .
  • Experimental Design : Pre-register hypotheses and analytical plans to reduce Type I errors .
  • Data Curation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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